molecular formula C12H17ClN2OS2 B14874960 2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride

Cat. No.: B14874960
M. Wt: 304.9 g/mol
InChI Key: JACIYRWCTOILRZ-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride is a complex organic compound that belongs to the class of benzo[d]thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

The synthesis of 2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves multiple steps. One common method includes the reaction of 2-amino benzothiazoles with ethylating agents under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride include other benzo[d]thiazole derivatives such as:

Properties

Molecular Formula

C12H17ClN2OS2

Molecular Weight

304.9 g/mol

IUPAC Name

6-ethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-3-ium-2-amine;chloride

InChI

InChI=1S/C12H16N2OS2.ClH/c1-3-15-9-4-5-10-11(8-9)17-12(13)14(10)6-7-16-2;/h4-5,8,13H,3,6-7H2,1-2H3;1H

InChI Key

JACIYRWCTOILRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)[N+](=C(S2)N)CCSC.[Cl-]

Origin of Product

United States

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